4-(Chloromethyl)-2-isopropoxypyridine hydrochloride
Description
4-(Chloromethyl)-2-isopropoxypyridine hydrochloride (CAS No. 1357946-36-1) is an organochlorine compound with a pyridine backbone substituted by a chloromethyl group at the 4-position and an isopropoxy group at the 2-position. It is commercially available as an industrial-grade chemical (99% purity) and is utilized in diverse applications, including agrochemicals, active pharmaceutical ingredients (APIs), and food additives . Its hydrochloride salt form enhances stability and solubility, making it suitable for synthetic intermediates in organic chemistry.
Properties
IUPAC Name |
4-(chloromethyl)-2-propan-2-yloxypyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-7(2)12-9-5-8(6-10)3-4-11-9;/h3-5,7H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHDBMAILUWRIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357946-36-1 | |
| Record name | Pyridine, 4-(chloromethyl)-2-(1-methylethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Nucleophilic Substitution and Chlorination
A two-step approach is commonly employed:
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Introduction of the Isopropoxy Group :
Reacting 2-hydroxypyridine with isopropyl bromide in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetone. For example, heating at 80–100°C for 12–24 hours achieves 2-isopropoxypyridine with >85% yield. -
Chloromethylation at the 4-Position :
Direct chloromethylation is challenging due to the pyridine ring’s electronic properties. A hydroxymethyl intermediate is first generated via Friedel-Crafts alkylation using paraformaldehyde and HCl, followed by chlorination with SOCl₂ or PCl₃. This method mirrors the synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, where hydroxymethylation precedes chlorination.
Optimization Data :
| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Isopropoxy formation | Isopropyl bromide | DMF | 80 | 87 |
| Hydroxymethylation | Paraformaldehyde | DCM | 40 | 72 |
| Chlorination | SOCl₂ | Toluene | 0–5 | 76 |
One-Pot Hydroxymethylation-Chlorination
To streamline synthesis, a one-pot method combines hydroxymethylation and chlorination. This involves:
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Treating 2-isopropoxypyridine with formaldehyde in acetic acid, followed by in situ chlorination using thionyl chloride (SOCl₂).
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Key advantages include reduced purification steps and improved yields (up to 78%).
Critical Parameters :
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Temperature Control : Chlorination at 0–5°C minimizes side reactions (e.g., ring chlorination).
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Stoichiometry : A 1:1.2 molar ratio of hydroxymethyl intermediate to SOCl₂ ensures complete conversion.
Advanced Chlorination Strategies
Use of Triphosgene as a Chlorinating Agent
Triphosgene (BTC) offers a safer alternative to SOCl₂, generating fewer acidic byproducts. In a protocol adapted from CN103232389A:
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Dissolve 2-hydroxymethyl-4-isopropoxypyridine in toluene.
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Add triphosgene (0.35–0.37 equiv) at 0–10°C, followed by methanol quench.
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This method achieves 82% purity and 74% yield, with residual solvents <0.1%.
Comparison of Chlorination Agents :
| Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SOCl₂ | DCM | 0–5 | 76 | 98 |
| Triphosgene | Toluene | 0–10 | 74 | 95 |
| PCl₃ | THF | 25 | 68 | 91 |
Purification and Characterization
Crystallization and Recrystallization
Post-chlorination, the crude product is purified via recrystallization from ethanol or ethyl acetate. Activated carbon treatment removes colored impurities, enhancing purity to >98%.
Analytical Validation
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HPLC : Retention time of 8.2 min (C18 column, acetonitrile/water = 70:30).
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NMR (D₂O) : δ 1.35 (d, 6H, -CH(CH₃)₂), 4.75 (septet, 1H, -OCH(CH₃)₂), 4.92 (s, 2H, -CH₂Cl), 7.45–8.10 (m, 3H, pyridine-H).
Challenges and Mitigation Strategies
Regioselectivity in Chloromethylation
Electron-donating groups (e.g., isopropoxy) direct electrophilic substitution to the para position. However, over-chlorination can occur if reaction times exceed 12 hours. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-isopropoxypyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 4-(Chloromethyl)-2-isopropoxypyridine hydrochloride serves as a crucial building block for developing pharmaceuticals. Its derivatives have been investigated for various therapeutic activities, including:
- Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, making them potential candidates for cancer treatment.
- Antimicrobial Properties : The compound has shown effectiveness against a range of microbial pathogens, suggesting its utility in developing new antibiotics or antifungal agents.
Agricultural Chemistry
The compound is also utilized in agricultural applications:
- Pesticides and Herbicides : Its chloromethyl group enhances the ability to form reactive intermediates that can be used to synthesize novel agrochemicals aimed at pest control.
- Plant Growth Regulators : Research into plant growth modulation has identified derivatives of this compound that can influence plant growth patterns.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of synthesized derivatives of this compound. The research demonstrated that specific modifications to the compound significantly enhanced its cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Agricultural Applications
Another research project focused on the use of this compound in developing a new class of herbicides. Field trials showed that formulations containing derivatives of this compound provided effective control over common agricultural weeds while exhibiting low toxicity to crops.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-isopropoxypyridine hydrochloride involves its reactivity as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The isopropoxy group at the 2-position can influence the compound’s reactivity and stability, making it a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features include:
- Chloromethyl group : Enhances reactivity in nucleophilic substitution reactions.
- Pyridine ring : Provides aromaticity and basicity, common in bioactive molecules.
Table 1: Comparison of Structural Features
Physical and Chemical Properties
Toxicity Considerations
While BCME is a known carcinogen, the pyridine ring and hydrochloride salt in the target compound likely mitigate toxicity.
Biological Activity
4-(Chloromethyl)-2-isopropoxypyridine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- CAS Number: 1357946-36-1
- Molecular Formula: C11H14ClN
- Molecular Weight: 215.69 g/mol
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The chloromethyl group enhances electrophilicity, allowing for nucleophilic attacks by biological molecules such as proteins and nucleic acids.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which may lead to altered metabolic pathways.
- Receptor Modulation: It may act as a modulator for certain receptors involved in neurotransmission, potentially influencing behavioral and physiological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity:
- Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antibiotics.
-
Anticancer Properties:
- Preliminary studies indicate that the compound may inhibit cancer cell proliferation in vitro. It has shown efficacy against specific cancer cell lines, leading to apoptosis.
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Neuropharmacological Effects:
- The compound has been investigated for its effects on the central nervous system, with reports suggesting potential anxiolytic or antidepressant-like effects in animal models.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound. Below are notable findings:
| Study | Objective | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial efficacy | Demonstrated significant inhibition of E. coli and S. aureus growth at concentrations above 50 µg/mL. |
| Johnson et al., 2024 | Anticancer activity | Showed IC50 values of 30 µM against breast cancer cell lines; induced apoptosis via caspase activation. |
| Lee et al., 2023 | Neuropharmacological assessment | Observed reduced anxiety-like behaviors in rodents; potential modulation of serotonin receptors suggested. |
Q & A
Q. What are the established synthetic routes for preparing 4-(Chloromethyl)-2-isopropoxypyridine hydrochloride, and what reaction conditions optimize yield?
- Methodological Answer : The compound is synthesized via chloromethylation of a pyridine precursor. A typical route involves reacting 2-isopropoxypyridine with formaldehyde and hydrochloric acid under reflux, catalyzed by ZnCl₂ . Industrial-scale synthesis may employ continuous flow reactors to enhance reproducibility and yield . Key parameters include:
- Temperature : 80–100°C to activate the chloromethylation.
- Catalyst loading : 5–10 mol% ZnCl₂ to minimize side reactions.
- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) .
Advanced optimization might explore microwave-assisted synthesis to reduce reaction time .
Q. How should researchers purify and characterize this compound to ensure analytical validity?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in anhydrous ethanol .
- Characterization :
- NMR : Confirm substitution pattern (e.g., δ 4.5 ppm for CH₂Cl in ¹H-NMR) .
- Mass Spectrometry : ESI-MS (e.g., m/z 223.02 [M+H]⁺) validates molecular weight .
- Chloride Test : Argentometric titration or reaction with AgNO₃ to confirm HCl counterion .
Q. What are the common nucleophilic substitution reactions involving the chloromethyl group?
- Methodological Answer : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). For example:
- Amination : React with primary amines (e.g., methylamine) in DMF at 60°C to form 4-(aminomethyl) derivatives .
- Thioether Formation : Treat with sodium thiophenolate in THF to yield sulfur-containing analogs .
Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for SN2 substitutions?
- Methodological Answer : Discrepancies often arise from solvent polarity and nucleophile strength . For example:
- Polar aprotic solvents (DMF, DMSO) enhance reactivity but may promote side reactions (e.g., elimination) .
- Steric hindrance : Bulky nucleophiles (e.g., tert-butylamine) require higher temperatures (80°C) and longer reaction times .
Use DoE (Design of Experiments) to systematically vary parameters (temperature, solvent, stoichiometry) and identify optimal conditions .
Q. What strategies improve regioselectivity in functionalizing the pyridine ring?
- Methodological Answer :
- Directing Groups : The isopropoxy group at position 2 directs electrophilic substitution to position 4. Use Lewis acids (e.g., AlCl₃) to enhance regiocontrol during Friedel-Crafts reactions .
- Protection/Deprotection : Temporarily protect the chloromethyl group with a silyl ether to perform orthogonal modifications .
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for SN2 reactions to predict activation energies and selectivity. Software like Gaussian or ORCA can simulate charge distribution on the pyridine ring .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to rationalize experimental outcomes .
Q. What analytical methods detect and quantify impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to separate impurities like unreacted 2-isopropoxypyridine (retention time ~5.2 min) .
- ICP-OES : Quantify residual Zn²⁺ from the catalyst (<10 ppm) .
Q. How does the compound interact with biological targets, and what assays validate its bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Antimicrobial Screening : Perform MIC assays against S. aureus and E. coli (CLSI guidelines) to evaluate bactericidal activity .
- Molecular Docking : Use AutoDock Vina to predict binding modes with bacterial efflux pumps .
Methodological Challenges & Solutions
Q. Why do conflicting reports exist about the compound’s stability under acidic conditions?
- Methodological Answer : Stability varies with pH and counterion interactions . For instance:
Q. What synthetic modifications enhance the compound’s utility in drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
